Product packaging for Methyl 4-Bromo-5-fluoro-2-methylbenzoate(Cat. No.:CAS No. 1352889-89-4)

Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Cat. No.: B1506366
CAS No.: 1352889-89-4
M. Wt: 247.06 g/mol
InChI Key: KVHVZAULIHMOLK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-2-methylbenzoate (CAS 1352889-89-4) is a valuable benzoate ester derivative in pharmaceutical and organic synthesis research. This compound, with the molecular formula C 9 H 8 BrFO 2 and a molecular weight of 247.06 g/mol, serves as a versatile building block . Its structure features both bromo and fluoro substituents on the aromatic ring, making it a key intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations . The bromine atom acts as a good leaving group for these transformations, while the fluorine can influence the electron density and metabolic stability of the resulting compounds. Researchers utilize this methyl ester in the development of potential active pharmaceutical ingredients (APIs) and other advanced materials . The supplied product has a specified purity and should be stored sealed in a dry, room-temperature environment . Safety Information: This compound is classified with the signal word "Warning" and may cause skin and eye irritation (Hazard Statements H315-H319) . Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B1506366 Methyl 4-Bromo-5-fluoro-2-methylbenzoate CAS No. 1352889-89-4

Properties

IUPAC Name

methyl 4-bromo-5-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHVZAULIHMOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719187
Record name Methyl 4-bromo-5-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352889-89-4
Record name Methyl 4-bromo-5-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Methyl 4-Bromo-5-fluoro-2-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to changes in cellular function, such as altered metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. Threshold effects are also observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Biological Activity

Methyl 4-Bromo-5-fluoro-2-methylbenzoate (MFBFMB) is a compound of increasing interest in medicinal chemistry due to its unique structural features, including halogen substituents that enhance its biological activity. This article delves into the biological activity of MFBFMB, examining its mechanisms of action, pharmacokinetics, and implications for therapeutic applications.

Chemical Structure and Properties

MFBFMB has the molecular formula C₉H₈BrF O₂ and a molecular weight of approximately 247.06 g/mol. The presence of bromine and fluorine atoms contributes to its reactivity and potential interactions with biological targets.

Target Identification

The specific molecular targets of MFBFMB are still under investigation. However, preliminary studies suggest that the compound may interact with various biomolecules, including enzymes and receptors involved in critical cellular processes.

Mode of Action

The bromine and fluorine substituents are hypothesized to influence the compound's interaction with biological targets, potentially leading to modulation of enzyme activities. For instance, MFBFMB has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism.

Pharmacokinetics

Currently, pharmacokinetic parameters such as bioavailability and half-life for MFBFMB remain undetermined. However, it is known that the compound can undergo phase I and phase II metabolic reactions, resulting in metabolites that may exhibit different biological activities from the parent compound.

Cellular Effects

MFBFMB has been observed to influence various cellular processes:

  • Cell Signaling : It modulates key signaling pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
  • Gene Expression : The compound can alter the expression of genes involved in apoptosis and cell cycle regulation.

These effects suggest a potential role for MFBFMB in therapeutic applications targeting cell proliferation and survival.

Temporal Effects in Laboratory Settings

Research indicates that the effects of MFBFMB can vary over time due to factors such as stability and degradation under different environmental conditions. Long-term exposure studies have shown alterations in cellular functions, including metabolic activity and gene expression changes.

Dosage Effects in Animal Models

Animal studies reveal that the biological effects of MFBFMB are dose-dependent. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxicity, particularly liver damage and oxidative stress.

Metabolic Pathways

MFBFMB is metabolized primarily through cytochrome P450-mediated pathways. These metabolic processes are essential for understanding its pharmacodynamics and potential therapeutic applications. The formation of metabolites could lead to varying biological activities that warrant further investigation.

Comparative Biological Activity

To provide context on the biological activity of MFBFMB, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compoundMethyl ester with bromine and fluorinePotential anticancer activity; enzyme modulation
Ethyl 4-Bromo-5-fluoro-2-methylbenzoateEthyl ester variantSimilar reactivity; potential applications in pharmaceuticals
Methyl 4-Bromo-5-fluoro-2-nitrobenzoateNitro group additionDifferent mechanism; varied biological effects

This table highlights how structural variations can influence the biological activity of similar compounds.

Comparison with Similar Compounds

Substituent Position Isomers

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Differences
Methyl 5-bromo-4-fluoro-2-methylbenzoate 1564624-36-7 C${10}$H${9}$BrFO$_{2}$ 258.09 Br (5), F (4), CH$_3$ (2) Bromo/fluoro positions swapped; altered electronic effects .
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 1644-71-9 C${8}$H${6}$BrFO$_{3}$ 247.03 Br (4), F (5), OH (2) Hydroxy group increases polarity and acidity compared to methyl .
Methyl 5-bromo-2-fluoro-4-methylbenzoate 1378655-77-6 C${9}$H${9}$BrFO$_{2}$ 244.07 Br (5), F (2), CH$_3$ (4) Altered halogen positions may reduce electrophilic substitution reactivity .

Ester Group Variants

Compound Name CAS Number Molecular Formula Molecular Weight Ester Group Key Differences
Ethyl 4-bromo-5-fluoro-2-methylbenzoate 1807043-81-7 C${10}$H${10}$BrFO$_{2}$ 261.09 Ethyl Increased lipophilicity and molecular weight compared to methyl ester; may alter metabolic stability .
Methyl 2-bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate 2181829-39-8 C${15}$H${13}$BrFNO$_{4}$S 402.23 Methyl Sulfonamido group enhances hydrogen bonding and potential biological activity .

Functional Group Modifications

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Differences
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate 2253789-54-5 C${9}$H${7}$Br${2}$FO${2}$ 325.96 Bromomethyl Additional bromine increases molecular weight and reactivity for cross-coupling reactions .
Methyl 5-bromo-2-hydroxy-4-methylbenzoate - C${9}$H${9}$BrO$_{3}$ 245.07 Hydroxy Higher polarity and acidity; suitable for derivatization .

Key Research Findings and Implications

Positional Isomerism : Swapping bromine and fluorine positions (e.g., 4-bromo-5-fluoro vs. 5-bromo-4-fluoro) alters electronic effects. Bromine at position 4 (electron-withdrawing) may direct electrophilic substitutions to position 2 or 6, whereas fluorine at position 5 (electron-withdrawing but ortho/para-directing) could influence regioselectivity .

Functional Group Effects :

  • Hydroxy groups (e.g., Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) enhance solubility in polar solvents but reduce stability under acidic conditions .
  • Sulfonamido groups (e.g., Methyl 2-bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate) introduce hydrogen-bonding sites, which are critical for target binding in enzyme inhibitors .

Preparation Methods

Halogenation of Methyl 2-Methylbenzoate Derivatives

A common synthetic route involves the bromination and fluorination of methyl 2-methylbenzoate:

  • Reagents: Bromine or N-bromosuccinimide (NBS) for bromination; Selectfluor for fluorination.
  • Solvent: Dichloromethane is frequently used.
  • Conditions: Reactions are conducted at room temperature to reflux.
  • Purification: Recrystallization or chromatographic purification yields the target compound.

This method is practical and scalable, especially when combined with continuous flow reactors in industrial settings to improve mixing, heat transfer, and yield.

Step Reagents Solvent Temperature Notes
Bromination Bromine or NBS Dichloromethane RT to reflux Selective bromination
Fluorination Selectfluor Dichloromethane RT to reflux Electrophilic fluorination
Purification Recrystallization/Chrom. Ensures high purity

Source: General synthetic protocols for methyl 5-bromo-3-fluoro-2-methylbenzoate (closely related isomer).

Diazotization and Sandmeyer-Type Halogenation from Amino Precursors

A more controlled and regioselective method involves starting from methyl 2-amino-4-bromo-5-fluorobenzoate derivatives:

  • Step 1: Diazotization
    • React methyl 2-amino-4-bromo-5-fluorobenzoate with sodium nitrite in acidic medium (e.g., sulfuric acid) at low temperature (0–5 °C).
  • Step 2: Halogen substitution
    • Introduce iodide or bromide ions (e.g., potassium iodide) to form the corresponding halogenated methyl benzoate via Sandmeyer reaction.
  • Step 3: Cyanide substitution (optional for related derivatives)
    • React the halogenated intermediate with cuprous cyanide in polar aprotic solvents such as N-methylpyrrolidone or N,N-dimethylformamide under nitrogen atmosphere at elevated temperatures (60–120 °C) to introduce cyano groups.

This method is well-documented for preparing methyl 4-bromo-5-fluoro-2-iodobenzoate and related compounds, which can be further transformed.

Step Reagents Solvent Temp (°C) Time (h) Yield (%) Notes
Diazotization Sodium nitrite, sulfuric acid 20% H2SO4 0–5 1–5 72–87 Low temp to stabilize diazonium
Halogen substitution Potassium iodide or sodium iodide Water 0–5 1 Sandmeyer reaction
Cyanide substitution (opt.) Cuprous cyanide NMP or DMF 60–120 2–10 88–91 Under nitrogen, inert atmosphere

*Source: Patent CN111018740B describing synthesis of methyl 4-bromo-5-fluoro-2-iodobenzoate and further cyanide substitution.

Alternative Routes Using Hexafluorophosphoric Acid

A novel preparation method for related methyl 5-bromo-3-fluoro-2-methylbenzoate involves:

  • Mixing methyl 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite.
  • Reaction in sulfuric acid solvent system to avoid chlorinated byproducts.
  • Post-treatment with dichlorobenzene to prevent solvent participation.

This route offers cost reduction, mild conditions, and improved yields and purity, suggesting potential for industrial application.

Reagents Solvent Temperature Notes
Methyl 2-methyl-3-amino-5-bromobenzoate Sulfuric acid Controlled mild temp Hexafluorophosphoric acid and sodium nitrite used
Post-treatment Dichlorobenzene Prevents solvent side reactions

*Source: Patent CN117049963A on preparation of 5-bromo-3-fluoro-2-methylbenzoate.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Scalability
Direct halogenation (NBS, Selectfluor) Simple, straightforward, industrially adaptable Possible regioselectivity issues Moderate to high High (continuous flow)
Diazotization + Sandmeyer High regioselectivity, well-established Requires low temp, multiple steps High (72–91) Moderate to high
Hexafluorophosphoric acid route Cost-effective, mild conditions, fewer byproducts Less common, requires handling of strong acids High Promising industrially

Purification and Characterization

  • Purification: Typically involves extraction with ethyl acetate, washing with sodium sulfite and saturated sodium chloride solutions, followed by column chromatography.
  • Characterization: Confirmed by ^1H NMR, showing characteristic aromatic and methyl ester signals, and by mass spectrometry.

Example ^1H NMR data for related compounds:

Chemical Shift (ppm) Multiplicity Proton Type
8.56 doublet (J=6.4 Hz) Aromatic H adjacent to halogen
8.03 doublet (J=8.9 Hz) Aromatic H
3.92 singlet Methyl ester (OCH3)

*Source: Patent CN111018740B.

Q & A

Q. What are the standard synthetic routes for Methyl 4-Bromo-5-fluoro-2-methylbenzoate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example:

Halogenation : Introduce bromine at the 4-position using electrophilic substitution with Br₂/FeBr₃ under controlled temperature (0–5°C) .

Fluorination : Fluorine at the 5-position can be introduced via Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates .

Esterification : React the carboxylic acid precursor with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .
Purity Optimization :

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.
  • Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Identify methyl (δ ~2.5 ppm, singlet) and ester (δ ~3.9 ppm, singlet) groups. Aromatic protons show splitting patterns due to adjacent substituents .
  • ¹³C NMR : Confirm carbonyl (δ ~165–170 ppm) and quaternary carbons adjacent to halogens .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peak (M⁺ at m/z ~260–265) and fragment peaks (e.g., loss of –OCH₃) .
  • FTIR : Ester C=O stretch (~1720 cm⁻¹) and C–Br (~600 cm⁻¹) .

Q. What are common nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The bromine at the 4-position is highly reactive in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the ester and fluorine. Examples:
  • Amine Substitution : React with primary amines (e.g., benzylamine) in DMF at 80–100°C with K₂CO₃ as base. Monitor via HPLC .
  • Suzuki Coupling : Use Pd(PPh₃)₄ catalyst and arylboronic acids in THF/H₂O (3:1) at reflux .

Advanced Research Questions

Q. How do reaction conditions impact the regioselectivity of substitutions on the benzene ring?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electronic Effects : Fluorine at 5-position deactivates the ring but directs substituents meta to itself. Bromine at 4-position directs para due to its electron-withdrawing nature .
  • Solvent and Catalyst : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates. Pd catalysts favor cross-coupling at the bromine site .
    Case Study :
Reaction ConditionProduct RegiochemistryYield (%)
K₂CO₃ in DMF, 80°C4-Substituted amine75
Pd(OAc)₂ in THF4-Aryl Suzuki product82

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Strategies:

Reproducibility Checks : Repeat assays with freshly purified compound (≥98% purity, confirmed via HPLC) .

Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

Target Validation : Use CRISPR knockouts or siRNA to confirm specificity of interactions with proposed enzymes/receptors .

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr or coupling reactions. Basis sets like B3LYP/6-31G* are suitable for halogenated aromatics .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) using GROMACS .
  • SAR Analysis : Compare with analogs (e.g., Methyl 4-Bromo-2-chlorobenzoate) to predict bioactivity trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-Bromo-5-fluoro-2-methylbenzoate
Reactant of Route 2
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Methyl 4-Bromo-5-fluoro-2-methylbenzoate

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